molecular formula C13H13FN2 B7540023 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B7540023
M. Wt: 216.25 g/mol
InChI Key: FIFRDNNZWMSZFY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (abbreviated as FTHPI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTHPI is a heterocyclic compound that contains an imidazo[1,2-a]pyridine ring system and a fluorophenyl group attached to it.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the modulation of various biological pathways, including the inhibition of enzymes and the activation of signaling pathways. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation, and acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has also been shown to activate various signaling pathways, including the cAMP/PKA pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia, which are involved in the regulation of inflammation in the brain. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In addition, 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several advantages for lab experiments, including its high potency, selectivity, and stability. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to have high potency and selectivity for its target enzymes and signaling pathways, which makes it a valuable tool for studying the biological pathways involved in various diseases. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is also stable under various conditions, which makes it easy to handle and store. However, 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has some limitations for lab experiments, including its low solubility in water and its potential toxicity. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may require the use of organic solvents or surfactants for solubilization, which can affect the biological activity of the compound. 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may also have potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, including the development of new synthetic methods, the optimization of its biological activity, and the exploration of its potential applications in various fields. New synthetic methods for 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could improve the yield and efficiency of the synthesis, which would make it more accessible for research and development. Optimization of the biological activity of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could improve its potency and selectivity for its target enzymes and signaling pathways, which would enhance its potential as a drug candidate. The exploration of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine's potential applications in various fields, including materials science and catalysis, could lead to the development of new technologies and materials with improved properties and performance.

Synthesis Methods

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be synthesized using various methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form an iminium ion, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst to form the fluorophenyl group.

Scientific Research Applications

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been studied for its potential applications in organic electronics and optoelectronics. In catalysis, 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been investigated as a potential catalyst for various reactions, including Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.

properties

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRDNNZWMSZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

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